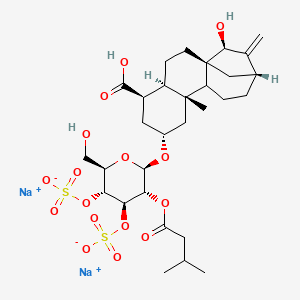
Atractyloside sodium salt
Vue d'ensemble
Description
Atractyloside sodium salt is a natural, toxic glycoside . It is found in numerous plant species worldwide, particularly in the daisy family, including Atractylis gummifera and Callilepis laureola . It is used for a variety of therapeutic, religious, and toxic purposes . The compound has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 .
Synthesis Analysis
Atractyloside sodium salt is an extremely toxic glycoside isolated from thistles . It inhibits oxidative phosphorylation by blocking the transfer of adenosine nucleotides through the mitochondrial membrane .Molecular Structure Analysis
The molecular formula of Atractyloside sodium salt is C30H44O16S2Na2 . It has an average mass of 770.770 Da and a monoisotopic mass of 770.186646 Da .Chemical Reactions Analysis
Atractyloside sodium salt acts as an effective ADP/ATP translocase inhibitor . This action eventually halts the exchange of ADP and ATP, leading to cell death due to lack of energy .Physical And Chemical Properties Analysis
Atractyloside sodium salt has a linear formula of C30H44O16S2Na2 and a molecular weight of 770.77 . It is a white powder that forms a clear colorless solution at 50 mg/mL of water .Applications De Recherche Scientifique
Inhibition of Mitochondrial Functions : Atractyloside is known for its ability to inhibit mitochondrial oxidative phosphorylation and ATPase activities. It interferes with energy-transfer reactions in liver mitochondria, affecting phosphate uptake and respiratory stimulation (Bruni, Contessa, & Luciani, 1962).
Toxicity and Biochemistry : Atractyloside poisoning, often resulting from herbal poisoning, primarily inhibits the mitochondrial ADP transporter. It can cause acute hepatic or renal pathology in humans, leading to cellular necrosis at high doses and apoptosis at lower doses. However, at present, there is no specific treatment for atractyloside poisoning (Stewart & Steenkamp, 2000).
Detoxification in Herbal Medicines : Atractyloside's toxicity can be reduced through hydrothermal processing. Studies suggest that hydrothermal processing can decompose endogenous toxic compounds, thus facilitating the detoxification of raw materials used in Chinese medicine (Chen et al., 2013).
Effect on Renal Function : Atractyloside significantly inhibits state 3 mitochondrial respiration in a dose-dependent manner and can induce nephrotoxicity by selectively injuring the proximal tubule in vivo. This inhibition of oxidative phosphorylation is an early event in atractyloside-induced nephrotoxicity (Obatomi & Bach, 1996).
Application in Drug Formulations : Research has been conducted on the impact of inorganic salts on drug release from tablets containing atractyloside. This study offers insights into how atractyloside could be used in pharmaceutical formulations to improve drug release properties (Takano et al., 2019).
Safety And Hazards
Exposure to Atractyloside sodium salt via ingestion or physical contact is toxic and can be fatal for both humans and animals, especially by causing kidney and liver failure . It is classified as having acute toxicity, being toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Propriétés
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFANIWBAUMYKQE-NXBYREHHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44Na2O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atractyloside sodium salt | |
CAS RN |
100938-11-2 | |
| Record name | Atractyloside sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
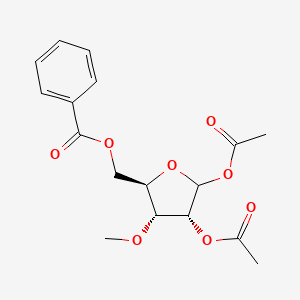
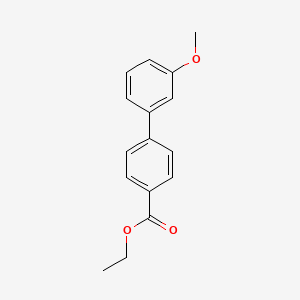


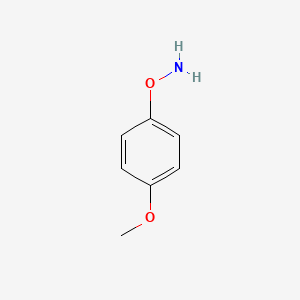
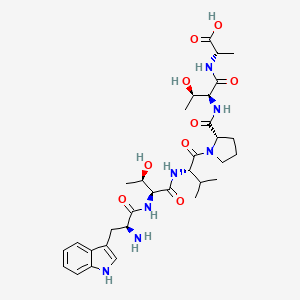
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)
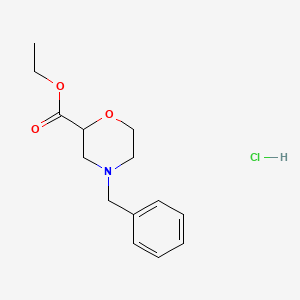
![tert-Butyl [3-(4-aminophenyl)propyl]carbamate](/img/structure/B600159.png)
![EuropiuM, tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-kO1,kO3]bis(triphenylphosphine oxide-](/img/structure/B600160.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B600162.png)

![3-[4-β-D-Glucopyranosyloxy-5-methoxy-3-[2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethyl]phenyl]](/img/structure/B600165.png)